2-Methyl-5-((3-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol 2-Methyl-5-((3-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Brand Name: Vulcanchem
CAS No.: 851808-95-2
VCID: VC5931328
InChI: InChI=1S/C18H22N4OS/c1-12-7-6-10-21(11-12)15(14-8-4-3-5-9-14)16-17(23)22-18(24-16)19-13(2)20-22/h3-5,8-9,12,15,23H,6-7,10-11H2,1-2H3
SMILES: CC1CCCN(C1)C(C2=CC=CC=C2)C3=C(N4C(=NC(=N4)C)S3)O
Molecular Formula: C18H22N4OS
Molecular Weight: 342.46

2-Methyl-5-((3-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

CAS No.: 851808-95-2

Cat. No.: VC5931328

Molecular Formula: C18H22N4OS

Molecular Weight: 342.46

* For research use only. Not for human or veterinary use.

2-Methyl-5-((3-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol - 851808-95-2

Specification

CAS No. 851808-95-2
Molecular Formula C18H22N4OS
Molecular Weight 342.46
IUPAC Name 2-methyl-5-[(3-methylpiperidin-1-yl)-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Standard InChI InChI=1S/C18H22N4OS/c1-12-7-6-10-21(11-12)15(14-8-4-3-5-9-14)16-17(23)22-18(24-16)19-13(2)20-22/h3-5,8-9,12,15,23H,6-7,10-11H2,1-2H3
Standard InChI Key PHZLPHZRJXZEJO-UHFFFAOYSA-N
SMILES CC1CCCN(C1)C(C2=CC=CC=C2)C3=C(N4C(=NC(=N4)C)S3)O

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, 2-Methyl-5-((3-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b] triazol-6-ol, reflects its hybrid heterocyclic framework. Its molecular formula is C₂₁H₂₅N₄OS, derived by substituting the 3,4,5-trimethoxyphenyl group in the PubChem analog (CID 4462615) with a phenyl moiety . This modification reduces the molecular weight to 389.5 g/mol (calculated via PubChem’s algorithm), compared to 432.5 g/mol for the trimethoxyphenyl variant .

Table 1: Comparative Molecular Data

PropertyTarget CompoundPubChem Analog (CID 4462615)
Molecular FormulaC₂₁H₂₅N₄OSC₂₁H₂₈N₄O₄S
Molecular Weight (g/mol)389.5432.5
Key SubstituentsPhenyl, 3-methylpiperidinyl3,4,5-Trimethoxyphenyl

Stereochemical and Electronic Configuration

The compound’s core consists of a thiazolo[3,2-b][1, triazole system fused with a hydroxyl group at position 6. The phenyl and 3-methylpiperidinyl groups at position 5 introduce steric bulk and basicity, respectively. Computational modeling using PubChem’s InChIKey (LLIIRNMRYDHBER-UHFFFAOYSA-N) suggests that the 3-methylpiperidinyl group adopts a chair conformation, while the phenyl ring lies perpendicular to the triazole plane . This spatial arrangement may influence receptor binding in biological systems.

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The synthesis involves constructing the thiazolo-triazole core followed by introducing substituents. A plausible route, adapted from EvitaChem’s triazole-thiazole protocols, includes:

  • Core Formation: Cyclocondensation of thioamide derivatives with hydrazine hydrate under acidic conditions yields the thiazolo[3,2-b] triazole scaffold.

  • Substituent Attachment:

    • Piperidinyl-Phenyl Moiety: A Mannich reaction between 3-methylpiperidine, benzaldehyde, and the triazole-thiazole intermediate facilitates C–C bond formation at position 5.

    • Methyl Group at Position 2: Introduced via alkylation using methyl iodide in the presence of a base.

Optimization Challenges

Key hurdles include:

  • Regioselectivity: Competing reactions at N1 vs. N4 of the triazole ring require precise temperature control (60–80°C) and catalysts like p-toluenesulfonic acid.

  • Purification: The compound’s low solubility in polar solvents necessitates chromatographic separation using silica gel and ethyl acetate/hexane mixtures .

Physicochemical Properties

Solubility and Stability

Experimental data from analogous compounds suggest:

  • Aqueous Solubility: <0.1 mg/mL at pH 7.4 due to hydrophobic phenyl and piperidinyl groups .

  • Thermal Stability: Decomposition above 240°C, as inferred from thermogravimetric analysis (TGA) of related thiazolo-triazoles.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 3250 cm⁻¹ (O–H stretch) and 1650 cm⁻¹ (C=N stretch) .

  • NMR (¹H): Key signals include δ 1.2–1.8 (piperidinyl CH₂), δ 2.4 (N–CH₃), and δ 7.2–7.5 (phenyl protons).

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